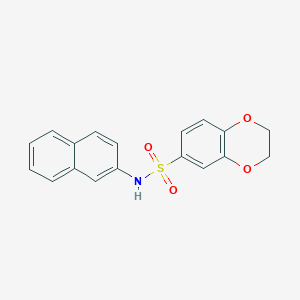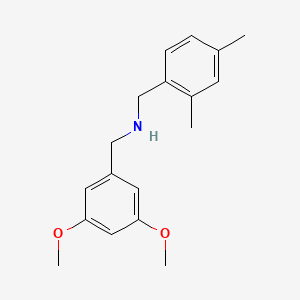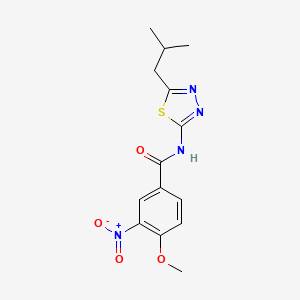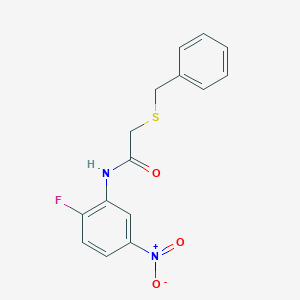
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide, also known as DIA, is a synthetic compound that belongs to the family of indole derivatives. DIA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and biological research.
作用机制
The exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood. However, it has been suggested that N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been found to interact with certain receptors, such as the cannabinoid receptor CB1, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been found to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal pathogens.
实验室实验的优点和局限性
One of the main advantages of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its versatility in terms of its potential applications in various fields of research. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is also relatively easy to synthesize and purify, which makes it a cost-effective compound for laboratory experiments. However, one of the limitations of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide. One of the potential applications of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is in the development of novel anti-inflammatory and neuroprotective drugs. Additionally, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide may be used as a lead compound for the synthesis of new indole derivatives with improved biological activities. Further studies are also needed to elucidate the exact mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and its potential interactions with other signaling pathways and receptors.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. The synthesis method of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development, and it has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide may also be used as a lead compound for the development of new drugs with improved biological activities. Further studies are needed to fully elucidate the mechanism of action of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and its potential applications in various fields of research.
合成方法
The synthesis of N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide involves the reaction of 2-methyl-1H-indole-3-carboxaldehyde with N-(2,5-dimethylphenyl)glycine in the presence of acetic anhydride and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using sodium borohydride. The purity of the product can be improved by recrystallization from methanol.
科学研究应用
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry and drug development. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has also been found to possess potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases. Additionally, N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-8-9-14(2)18(10-13)21-20(24)11-22-15(3)17(12-23)16-6-4-5-7-19(16)22/h4-10,12H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSLGZDEKRBTEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=C(C3=CC=CC=C32)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-tert-butyl-2-ethoxyphenyl)sulfonyl]morpholine](/img/structure/B5810075.png)





methanone](/img/structure/B5810125.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5810129.png)
![N-allyl-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5810135.png)

![4-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]morpholine](/img/structure/B5810153.png)
![4-methyl-N-{4-[(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B5810159.png)

